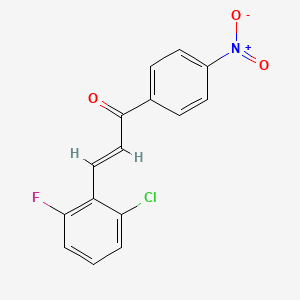
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
描述
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H9ClFNO3 and its molecular weight is 305.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects, particularly focusing on its anticancer, antibacterial, and antifungal activities.
The molecular formula of this compound is C15H11ClFNO, with a molecular weight of 275.7 g/mol. The compound features a conjugated system that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H11ClFNO |
| Molecular Weight | 275.7 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1354942-19-0 |
Synthesis
The synthesis of chalcones typically involves the Claisen-Schmidt condensation reaction between an acetophenone and an aromatic aldehyde. For this compound, the specific reaction conditions and catalysts can significantly influence yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation. For instance, in chronic lymphocytic leukemia (CLL) cell lines, it was observed that IC50 values ranged from 0.17 to 2.69 µM, indicating potent activity against these malignancies .
Antibacterial and Antifungal Activity
Chalcones are also known for their antibacterial and antifungal properties. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Escherichia coli | 2.33 to 156.47 µM |
| Bacillus subtilis | 4.69 to 22.9 µM |
In addition to its antibacterial effects, this compound has demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values suggesting moderate efficacy .
Case Studies
A notable case study involved the application of this compound in treating oral and colon cancers, where it was found to modulate tumorigenesis effectively via ROS pathways . The pro-apoptotic effects were particularly pronounced when combined with antioxidants, which mitigated oxidative stress in normal cells while enhancing the cytotoxic effects on cancer cells.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO3/c16-13-2-1-3-14(17)12(13)8-9-15(19)10-4-6-11(7-5-10)18(20)21/h1-9H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUCJKXSNDJVNM-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















